molecular formula C22H19BrN2O2 B14800062 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide

Cat. No.: B14800062
M. Wt: 423.3 g/mol
InChI Key: FKHWJDAXRHZPET-LFVJCYFKSA-N
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Description

N’-[1-(4-biphenylyl)ethylidene]-2-(4-bromophenoxy)acetohydrazide is a complex organic compound with the molecular formula C22H19BrN2O2. It is known for its unique structure, which includes a biphenyl group, a bromophenoxy group, and an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-biphenylyl)ethylidene]-2-(4-bromophenoxy)acetohydrazide typically involves the condensation of 4-biphenylcarboxaldehyde with 2-(4-bromophenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-biphenylyl)ethylidene]-2-(4-bromophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-biphenylyl)ethylidene]-2-(4-bromophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

N’-[1-(4-biphenylyl)ethylidene]-2-(4-bromophenoxy)acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[1-(4-biphenylyl)ethylidene]-2-(4-bromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-biphenylyl)ethylidene]-2-(4-bromophenoxy)acetohydrazide is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C22H19BrN2O2

Molecular Weight

423.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C22H19BrN2O2/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)24-25-22(26)15-27-21-13-11-20(23)12-14-21/h2-14H,15H2,1H3,(H,25,26)/b24-16+

InChI Key

FKHWJDAXRHZPET-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)Br)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)Br)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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